Cas no 2138034-69-0 (methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride)

methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride
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methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1081120-5.0g |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride |
2138034-69-0 | 95% | 5.0g |
$3812.0 | 2023-07-10 | |
Enamine | EN300-1081120-0.25g |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride |
2138034-69-0 | 95% | 0.25g |
$650.0 | 2023-10-28 | |
Enamine | EN300-1081120-10.0g |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride |
2138034-69-0 | 95% | 10.0g |
$5652.0 | 2023-07-10 | |
Enamine | EN300-1081120-0.05g |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride |
2138034-69-0 | 95% | 0.05g |
$306.0 | 2023-10-28 | |
Enamine | EN300-1081120-10g |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride |
2138034-69-0 | 95% | 10g |
$5652.0 | 2023-10-28 | |
1PlusChem | 1P01EJT6-1g |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride |
2138034-69-0 | 95% | 1g |
$1688.00 | 2023-12-19 | |
Aaron | AR01EK1I-1g |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride |
2138034-69-0 | 95% | 1g |
$1834.00 | 2025-02-10 | |
Aaron | AR01EK1I-5g |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride |
2138034-69-0 | 95% | 5g |
$5267.00 | 2023-12-14 | |
1PlusChem | 1P01EJT6-2.5g |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride |
2138034-69-0 | 95% | 2.5g |
$3246.00 | 2023-12-19 | |
A2B Chem LLC | AX57674-100mg |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride |
2138034-69-0 | 95% | 100mg |
$517.00 | 2024-04-20 |
methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride Related Literature
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride
Methyl 3-(2-aminoethyl)-4-methylbenzoate Hydrochloride (CAS No. 2138034-69-0): A Comprehensive Overview
Methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride, a compound with the chemical identifier CAS No. 2138034-69-0, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, often referred to by its full name methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride, belongs to a class of molecules that exhibit promising characteristics for various therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in drug development.
The< strong>methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride molecule features a benzoate core with substituents that contribute to its distinct chemical behavior. The presence of an aminoethyl group at the third position and a methyl group at the fourth position introduces specific interactions with biological targets, which is a key factor in its potential pharmacological effects. This structural arrangement allows the compound to engage with enzymes and receptors in a manner that may lead to therapeutic benefits.
Recent studies have highlighted the< strong>CAS No. 2138034-69-0 compound's potential in modulating inflammatory pathways. In particular, research has indicated that this molecule may interfere with key signaling molecules involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride could potentially reduce inflammation and pain associated with various conditions, including arthritis and inflammatory bowel disease.
Additionally, the< strong>methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride compound has shown promise in preclinical studies as a potential neuroprotective agent. Its ability to cross the blood-brain barrier and interact with central nervous system receptors suggests that it may have applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The aminoethyl group, in particular, plays a crucial role in these interactions by facilitating binding to specific neurotransmitter receptors.
The synthesis of< strong>methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride involves multiple steps, each requiring precise control to ensure high yield and purity. The benzoate core is typically prepared through esterification reactions, followed by nucleophilic substitution to introduce the aminoethyl group. The final step involves conversion to the hydrochloride salt to improve solubility and stability. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are employed to optimize the reaction pathway and minimize side products.
In terms of pharmacokinetics, methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride exhibits favorable properties that make it suitable for clinical development. Studies have demonstrated its good oral bioavailability and moderate metabolic clearance rates, suggesting that it could be administered orally with ease. Furthermore, its stability under various conditions enhances its suitability for formulation into different dosage forms, such as tablets and capsules.
The< strong>CAS No. 2138034-69-0 compound's potential is further supported by its low toxicity profile in preliminary animal studies. Acute toxicity tests have shown that it does not cause significant harm at high doses, indicating that it may have a wide therapeutic index when used appropriately. This characteristic is crucial for any drug candidate aiming to reach clinical trials, as it reduces concerns about safety and side effects.
As research continues to uncover new applications for methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride, collaborations between academic institutions and pharmaceutical companies are becoming more frequent. These partnerships aim to accelerate the translation of laboratory findings into clinical therapies by leveraging expertise in medicinal chemistry, pharmacology, and drug delivery systems. Such collaborations are essential for bringing innovative treatments to patients who need them most.
The future of< strong>methyl 3-(2-aminoethyl)-4-methylbenzoate hydrochloride lies in its ability to address unmet medical needs through targeted therapy. By refining its chemical structure and optimizing its pharmacological properties, researchers hope to develop a drug that can effectively treat conditions with limited treatment options. The ongoing investigation into this compound underscores the importance of continued investment in basic scientific research and translational medicine.
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